Calcium Channel Pharmacology: Absence of Verapamil-Like Modulation
In a direct head-to-head study, fetoxilate, loperamide, fluperamide, and diphenoxylate all inhibited [³H]nitrendipine binding to guinea-pig cerebral cortex membranes with Ki values in the range of 0.5–10 µM [1]. However, only loperamide and fluperamide additionally reversed tiapamil-elicited lowering of [³H]nitrendipine binding, with IC₅₀ values of 0.2–0.5 µM, indicating a verapamil-like allosteric action at the dihydropyridine binding site [1]. Fetoxilate and diphenoxylate did not exhibit this reversal activity, placing them in a pharmacologically distinct subgroup within the antidiarrheal opioid class [1].
| Evidence Dimension | Verapamil-like reversal of tiapamil-depressed [³H]nitrendipine binding (allosteric calcium channel modulation) |
|---|---|
| Target Compound Data | Fetoxilate: no reversal activity observed (not reported active) |
| Comparator Or Baseline | Loperamide: IC₅₀ 0.2–0.5 µM; Fluperamide: IC₅₀ 0.2–0.5 µM; Diphenoxylate: no reversal activity observed |
| Quantified Difference | Qualitative difference — fetoxilate and diphenoxylate lack verapamil-like calcium channel modulation, whereas loperamide and fluperamide exhibit it with IC₅₀ 0.2–0.5 µM |
| Conditions | [³H]nitrendipine radioligand binding assay; guinea-pig cerebral cortex membranes; tiapamil (10 µM) used to depress binding |
Why This Matters
For researchers investigating calcium channel mechanisms of antidiarrheal action, fetoxilate provides a tool compound that inhibits dihydropyridine binding without allosteric verapamil-like modulation — a profile shared only with diphenoxylate among the four tested agents, enabling isolation of specific pharmacological mechanisms.
- [1] Reynolds IJ, Gould RJ, Snyder SH. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects. J Pharmacol Exp Ther. 1984 Dec;231(3):628-632. PMID: 6502516. View Source
